molecular formula C13H13N3O3 B3339752 3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid CAS No. 1221722-23-1

3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid

Cat. No. B3339752
CAS RN: 1221722-23-1
M. Wt: 259.26
InChI Key: HAKZQBIYSLCGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid” is a compound with the molecular formula C13H13N3O3 . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of this compound involves several steps. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FT-IR can provide information about the functional groups present in the molecule . 1H NMR and 13C NMR can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt (8), which subjected a facile closure and provided the shared intermediate 5aa .

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives. This could include in-depth studies on its mechanism of action, potential therapeutic applications, and pharmacokinetic profiles .

properties

IUPAC Name

3-(4-methyl-6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-9(5-6-11(17)18)13(19)16-12(15-8)10-4-2-3-7-14-10/h2-4,7H,5-6H2,1H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKZQBIYSLCGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201156200
Record name 1,6-Dihydro-4-methyl-6-oxo-2-(2-pyridinyl)-5-pyrimidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid

CAS RN

1221722-23-1
Record name 1,6-Dihydro-4-methyl-6-oxo-2-(2-pyridinyl)-5-pyrimidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221722-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-4-methyl-6-oxo-2-(2-pyridinyl)-5-pyrimidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid
Reactant of Route 2
3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid
Reactant of Route 4
3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid
Reactant of Route 6
3-[4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.